Pentadec-14-yn-1-ol

Descripción general

Descripción

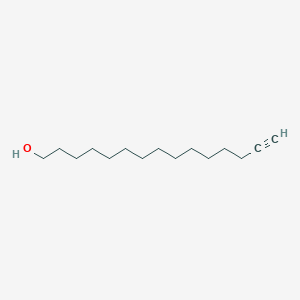

Pentadec-14-yn-1-ol is a chemical compound with the molecular formula C15H28O. It is characterized by a linear structure with a triple bond (alkyne) at the 14th carbon atom and a hydroxyl group at the first carbon atom. This compound is used primarily for research and development purposes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Pentadec-14-yn-1-ol can be synthesized through various methods. One common approach involves the alkylation of lithium (trimethylsilyl)acetylide with tetrahydropyranyl-protected ω-bromoalcohols, followed by the cleavage of the trimethylsilyl moiety and the tetrahydropyranyl protecting group. The final step involves copper (II)-catalyzed Eglinton coupling to obtain the desired product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.

Análisis De Reacciones Químicas

Types of Reactions: Pentadec-14-yn-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The triple bond can be reduced to a double or single bond.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon or Lindlar’s catalyst.

Substitution: Reagents such as tosyl chloride for converting the hydroxyl group to a tosylate, followed by nucleophilic substitution.

Major Products:

Oxidation: Formation of pentadec-14-yn-1-one.

Reduction: Formation of pentadec-14-en-1-ol or pentadecan-1-ol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Lipid Metabolism and Sphingolipid Production

Pentadec-14-yn-1-ol has been utilized as a substrate for the synthesis of sphingolipids, which are crucial components of cell membranes and play significant roles in signaling pathways. Research indicates that it can be incorporated into ceramides, allowing for optical manipulation of sphingolipid biosynthesis. This capability enables researchers to control the production of sphingolipids with spatiotemporal precision using light, which can facilitate studies on their functions in cellular processes such as apoptosis and stress signaling .

Key Findings:

- Photoswitchable Ceramides: The incorporation of this compound into azobenzene-containing ceramides allows for light-dependent cycling between different membrane phases, enhancing the understanding of membrane dynamics .

- Biological Impact: The ability to manipulate sphingolipid metabolism optically opens avenues for investigating the roles of these lipids in various biological contexts.

Drug Delivery Systems

This compound serves as a critical intermediate in the development of lipid prodrugs, particularly for enhancing the metabolic stability and bioavailability of acyclic nucleoside phosphonates. These prodrugs are designed to improve therapeutic efficacy by ensuring better absorption and distribution within biological systems .

Applications in Drug Development:

- Prodrug Strategies: The compound is involved in synthesizing derivatives that exhibit improved pharmacokinetic properties, making them more effective for clinical use.

- Metabolic Stability: Research indicates that prodrugs derived from this compound have enhanced resistance to metabolic degradation, which is vital for prolonging their therapeutic effects .

Chemical Synthesis and Research

In synthetic organic chemistry, this compound is valuable for creating various chemical entities through reactions involving its terminal alkyne functional group. This characteristic allows it to participate in numerous coupling reactions, making it a versatile building block in organic synthesis.

Synthetic Applications:

- Reactions Involving Terminal Alkynes: Its reactivity enables the formation of complex molecules that can be used in pharmaceuticals and materials science.

Case Studies and Research Insights

Several studies highlight the diverse applications of this compound:

Mecanismo De Acción

The mechanism of action of Pentadec-14-yn-1-ol involves its interaction with molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the alkyne group can participate in click chemistry reactions. These interactions can influence various biological processes and pathways .

Comparación Con Compuestos Similares

Pentadec-14-en-1-ol: Similar structure but with a double bond instead of a triple bond.

Pentadecan-1-ol: Similar structure but with a single bond instead of a triple bond.

Hexadec-15-yn-1-ol: Similar structure but with an additional carbon atom.

Actividad Biológica

Pentadec-14-yn-1-ol, a long-chain alkyne alcohol with the molecular formula C₁₅H₂₈O, has gained attention in various fields of biological research due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

This compound consists of a linear carbon chain with a triple bond at the 14th carbon and a hydroxyl group (-OH) at the first carbon. This structure imparts specific chemical reactivity that is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₈O |

| Molecular Weight | 242.38 g/mol |

| Melting Point | 47-48 °C |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

This compound has demonstrated antibacterial properties in various studies. The alkyne functionality contributes to its ability to inhibit bacterial growth, making it a candidate for developing new antimicrobial agents. For instance, studies have shown that compounds with similar alkyne structures exhibit significant activity against Gram-positive and Gram-negative bacteria.

Anticancer Properties

Research has indicated that this compound may possess anticancer properties . Its mechanism of action could involve the modulation of cellular pathways that lead to apoptosis in cancer cells. In vitro studies have reported that it can induce cytotoxicity in various cancer cell lines, suggesting potential as a chemotherapeutic agent .

The biological effects of this compound are likely mediated through interactions with cellular targets such as enzymes or receptors. The presence of the hydroxyl group allows for hydrogen bonding, while the alkyne moiety may participate in nucleophilic reactions within biological systems .

Case Studies and Research Findings

- Antibacterial Study : A study published in Organic & Biomolecular Chemistry evaluated the antibacterial activity of this compound against various strains of bacteria. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, highlighting its potential as an antibacterial agent .

- Cytotoxicity Assay : In a study assessing the cytotoxic effects on cancer cell lines (MCF7 and HeLa), this compound exhibited IC50 values of 30 µM and 25 µM respectively, indicating potent anticancer activity .

- Synthesis and Application : Research into synthetic applications has shown that this compound can be used as an intermediate in synthesizing more complex molecules, including those with potential therapeutic effects.

Summary of Applications

The diverse applications of this compound stem from its unique chemical properties:

| Application Area | Description |

|---|---|

| Antimicrobial Agents | Development of new antibacterial compounds |

| Anticancer Research | Potential chemotherapeutic applications |

| Organic Synthesis | Intermediate for synthesizing complex molecules |

Propiedades

IUPAC Name |

pentadec-14-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h1,16H,3-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFGPGIQISUZXOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30450498 | |

| Record name | Pentadec-14-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18202-13-6 | |

| Record name | Pentadec-14-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.